N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine is a compound that combines a tetrahydroazepine structure with beta-alanine, an amino acid known for its role in muscle carnosine synthesis. This compound has garnered attention due to its potential applications in pharmacology and biochemistry.
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine belongs to the class of amino acids and derivatives. It is classified as a non-proteogenic amino acid due to its structural characteristics that distinguish it from standard amino acids used in protein synthesis.
The synthesis of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine can be approached through several chemical pathways. Common methods include:
The synthesis typically requires careful control of reaction conditions including temperature, pH, and substrate concentrations to optimize yield and minimize byproducts. The choice of substrate significantly affects the efficiency of the synthesis process.
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine features a unique bicyclic structure that includes a seven-membered azepine ring fused with a beta-alanine moiety. The molecular structure can be represented as follows:
The compound has a melting point that varies based on purity and synthesis method but typically falls within standard ranges for similar compounds. Its solubility in various solvents can be tested for applications in pharmaceuticals.
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine can participate in various chemical reactions typical of amino acids:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts or enzymes.
The mechanism of action for N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine primarily relates to its role as a precursor in the synthesis of carnosine. Carnosine acts as an intracellular buffer that helps maintain pH levels during high-intensity exercise.
Research indicates that supplementation with beta-alanine increases muscle carnosine concentrations significantly over time (up to 80% after 10 weeks), enhancing exercise performance by buffering pH changes during anaerobic activity .
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine is typically a white crystalline solid at room temperature. Its physical properties include:
The compound exhibits typical properties associated with amino acids:
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine has potential applications in:
Retrosynthetic deconstruction of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine reveals two primary synthons: the tetrahydroazepine scaffold and the beta-alanine moiety. The 3,4,5,6-tetrahydro-2H-azepin-7-amine core (C₆H₁₂N₂) serves as the nucleophilic component, with its 7-amino group enabling direct conjugation to the carboxylic acid group of beta-alanine [1] [4]. Advanced strategies employ activated beta-alanine derivatives, such as N-hydroxysuccinimide esters, to facilitate amide bond formation under mild conditions. Alternatively, reductive amination approaches utilize aldehydes derived from beta-alanine precursors. Computational modeling indicates that the planar orientation of the azepine ring’s 7-amino group optimizes orbital overlap during nucleophilic attack on activated carboxylates, favoring >85% conjugation yields in optimized conditions [3] [6].
Table 1: Retrosynthetic Disconnection Pathways for Target Conjugate
Synthon A | Synthon B | Bond Formation Strategy | Key Intermediate |
---|---|---|---|
3,4,5,6-Tetrahydro-2H-azepin-7-amine | Beta-alanine ethyl ester | Amide coupling (DCC/HOBt) | Ethyl 3-((azepin-7-yl)amino)propanoate |
7-Keto-tetrahydroazepine | 3-Aminopropionaldehyde diethyl acetal | Reductive amination | Enamine-protected adduct |
N-Boc-azepin-7-amine | Beta-alanine N-carboxyanhydride | Ring-opening polymerization | Boc-protected conjugate precursor |
Ring-size variations significantly impact the conformational flexibility and electronic properties of the tetrahydroazepine scaffold. The seven-membered 3,4,5,6-tetrahydro-2H-azepine ring (as in GSK-J1 derivatives) provides optimal torsional freedom for positioning the 7-amino group perpendicular to the ring plane, enhancing its nucleophilicity for beta-alanine conjugation [3]. Comparative studies with six-membered piperidine analogues show a 15° reduction in the C-N-C bond angle at the conjugation site, sterically hindering amide bond formation. Eight-membered homotropane derivatives exhibit excessive flexibility, leading to unfavorable entropic penalties during conjugation. Nuclear Magnetic Resonance data confirm that the seven-membered ring’s chair-boat conformation stabilizes the transition state during nucleophilic attack, reducing the activation energy barrier by 8.2 kJ/mol versus six-membered counterparts [6] .
Table 2: Influence of Azepine Ring Size on Conjugation Efficiency
Ring Size | Compound Class | Relative Conjugation Yield (%) | Amide Bond Torsion Angle (°) | Activation Energy (kJ/mol) |
---|---|---|---|---|
6-membered | Piperidine derivatives | 62 | 162.5 ± 2.3 | 78.9 |
7-membered | Tetrahydroazepines | 98 | 172.8 ± 1.7 | 70.7 |
8-membered | Homotropanes | 71 | 157.2 ± 3.1 | 84.3 |
While beta-alanine lacks chiral centers, the tetrahydroazepine scaffold contains prochiral centers susceptible to epimerization during conjugation. The 7-amino group in 3,4,5,6-tetrahydro-2H-azepin-7-amine exists in equilibrium between (E) and (Z) imino tautomers, leading to potential diastereomeric products upon amide bond formation [6]. Chiral auxiliaries such as (R)-1-phenylethylamine temporarily bound at C3 of the azepine ring enforce facial selectivity, achieving diastereomeric excess >95% in model systems. Asymmetric hydrogenation using Rh(I)-(R,R)-Et-DuPHOS catalysts reduces the enamine precursor to the (S)-7-aminoazepine enantiomer with 98% enantiomeric excess, as confirmed by chiral High-Performance Liquid Chromatography analysis [3] . Stereoselectivity is further enhanced through solvent engineering: tert-butanol/water (9:1) mixtures increase enantioselectivity by 40% versus anhydrous dimethyl sulfoxide due to hydrophobic collapse effects.
Solution-phase synthesis dominates industrial production, leveraging the solubility of 3,4,5,6-tetrahydro-2H-azepin-7-amine in polar aprotic solvents. A representative protocol dissolves the azepine amine (1.0 equivalent) and N-Fmoc-beta-alanine (1.2 equivalents) in dimethyl sulfoxide, employing hexafluorophosphate benzotriazole tetramethyl uronium as the coupling agent at 25°C for 12 hours. This yields N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine at >95% purity after crystallization, as verified by High-Performance Liquid Chromatography [3]. Solid-phase approaches utilize Wang resin-bound beta-alanine, where the carboxylic acid is pre-immobilized to resin (0.8 mmol/g loading). Tetrahydroazepine building blocks (e.g., Fmoc-3,4,5,6-tetrahydro-2H-azepin-7-amine) undergo microwave-assisted coupling (50°C, 30 minutes) in dimethylformamide/piperidine, achieving stepwise yields of 92% per coupling cycle [9]. Critical analysis shows solution-phase offers superior scalability (>500 g batches), while solid-phase enables rapid generation of analogue libraries via automated peptide synthesizers—particularly valuable for structure-activity relationship studies requiring 50+ derivatives.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: